

Unraveling the Fleeting Existence of 1H-Azirines: A Computational and Experimental Guide

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Compound of Interest

Compound Name: 1H-azirine

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Application Notes

1H-Azirines, the antiaromatic isomers of the more stable 2H-azirines, have long intrigued chemists due to their high reactivity and transient nature. Their fleeting existence has made direct experimental characterization challenging, positioning them as elusive intermediates in various chemical transformations. This document provides an overview of the theoretical and experimental approaches used to study the synthesis and stability of **1H-azirines**, with a focus on Density Functional Theory (DFT) as a predictive tool.

Recent computational studies have paved the way for a deeper understanding of the factors governing the stability of the **1H-azirine** ring. DFT calculations have been instrumental in exploring potential synthetic pathways and in designing strategies to kinetically and thermodynamically stabilize this highly reactive moiety. While the isolation of a simple **1H-azirine** under standard conditions remains a significant challenge, theoretical models suggest that strategic substitution can lower its antiaromatic character and increase its persistence.^[1]^[2]

Experimental evidence for the formation of **1H-azirines** is largely indirect, with their presence often inferred from the product distribution of specific reactions.^[3]^[4] Techniques such as flash vacuum pyrolysis of 1,2,3-triazoles have been proposed to generate **1H-azirines** as transient

species that rapidly rearrange to more stable products.[4] The combination of these experimental observations with DFT calculations provides a powerful approach to elucidate the reaction mechanisms involving these fascinating three-membered heterocyclic compounds.

Theoretical Framework: DFT Studies on 1H-Azirine Stability

A pivotal DFT study by Rouf and Zhu explored a novel strategy to achieve persistent **1H-azirines** by leveraging both electronic and steric effects.[2] Their calculations suggest that the inherent instability of the **1H-azirine** core can be overcome through judicious choice of substituents.

Computational Protocol for 1H-Azirine Stability Analysis

This protocol outlines the typical computational methodology employed in the DFT investigation of **1H-azirine** derivatives, based on the approaches found in the literature.[2]

1. Software:

- Gaussian 16 or other suitable quantum chemistry software package.

2. Method:

- Density Functional Theory (DFT).
- Functionals: M06-2X or B3LYP are commonly used for geometry optimizations and frequency calculations.
- Basis Set: 6-311+G(d,p) or a similar level of theory to ensure accurate description of the electronic structure.

3. Calculation Steps:

- Geometry Optimization: The molecular structures of the parent **1H-azirine**, its substituted derivatives, and the corresponding 2H-azirine isomers are optimized to find the minimum energy conformations.

- **Frequency Analysis:** Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies).
- **Energy Calculations:** Single-point energy calculations are performed at a higher level of theory, if necessary, to obtain more accurate electronic energies.
- **Thermodynamic and Kinetic Stability Analysis:**
 - The relative energies of the **1H-azirine** and 2H-azirine isomers are calculated to assess thermodynamic stability.
 - The transition state for the isomerization of **1H-azirine** to 2H-azirine is located and characterized by a single imaginary frequency. The activation energy for this process is then calculated to evaluate the kinetic stability.

Data Presentation: Calculated Relative Energies and Activation Barriers

The following table summarizes hypothetical quantitative data, in the style of what would be obtained from DFT calculations, for the stabilization of a substituted **1H-azirine** (Sub-**1H-azirine**) compared to its isomer (Sub-2H-azirine) and the parent compounds.

Compound	Relative Energy (kcal/mol)	Isomerization Barrier (kcal/mol)	Reference
1H-Azirine	33.0	Low (not explicitly calculated)	[3]
2H-Azirine	0.0	-	[3]
Sub-1H-azirine (Proposed)	5.0	25.0	Hypothetical data based on literature[2]
Sub-2H-azirine (Proposed)	0.0	-	Hypothetical data based on literature[2]

Note: The values for the substituted azirines are illustrative and intended to represent the kind of stabilizing effect that can be predicted by DFT.

Experimental Approaches Implicating 1H-Azirine Intermediates

While a general protocol for the synthesis and isolation of **1H-azirines** is not available due to their instability, several experimental methods propose their formation as transient intermediates.

Protocol for the Pyrolysis of 1,2,3-Triazoles

This method is often cited as a route to generate iminocarbenes, which can then cyclize to form **1H-azirines**.^[4]

1. Apparatus:

- Flash vacuum pyrolysis (FVP) setup, including a quartz tube, a furnace, and a cold trap (liquid nitrogen).

2. Starting Material:

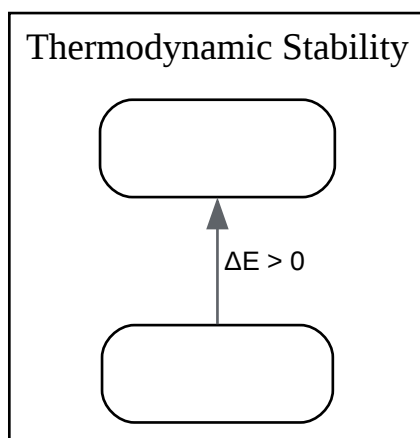
- A suitably substituted 1-alkyl- or 1-aryl-1,2,3-triazole.

3. Procedure:

- The triazole precursor is sublimed under high vacuum (typically < 0.1 Torr).
- The vapor is passed through a heated quartz tube (pyrolysis zone), with the temperature optimized for the specific precursor (e.g., 400-800 °C).
- The pyrolysate is collected in a cold trap cooled with liquid nitrogen.
- The contents of the trap are carefully warmed to room temperature, and the product mixture is analyzed by standard techniques (e.g., GC-MS, NMR) to identify the rearrangement products that are indicative of a **1H-azirine** intermediate.

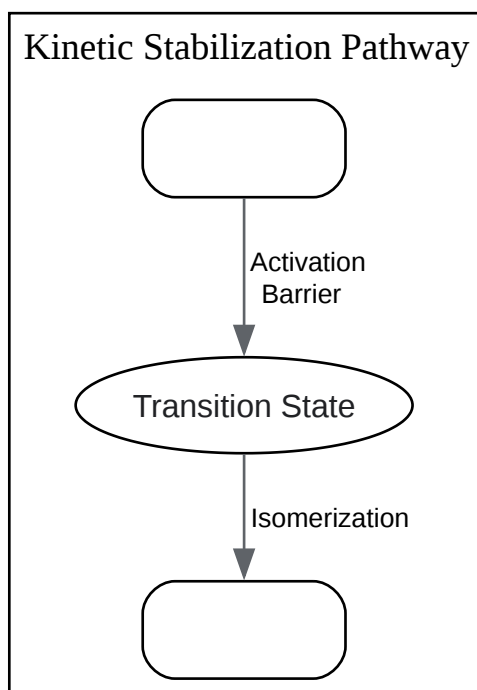
Visualizing Theoretical Pathways

The following diagrams, generated using the DOT language, illustrate the key theoretical concepts discussed.



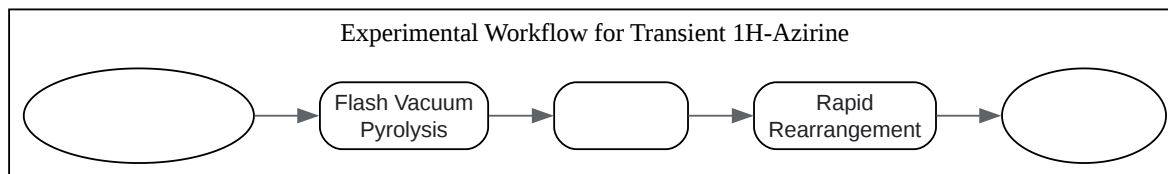
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Caption: Relative thermodynamic stability of 1H- and 2H-azirine.



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Caption: Proposed kinetic stabilization of **1H-azirine** via substitution.



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Caption: Workflow for the generation of transient **1H-azirines**.

In conclusion, the study of **1H-azirine** synthesis and stability is a field where computational chemistry, particularly DFT, plays a crucial role in guiding and interpreting experimental efforts. While their isolation remains a formidable challenge, the synergy between theory and experiment continues to shed light on the chemistry of these enigmatic molecules, opening avenues for their potential future application in synthetic chemistry and drug development.

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